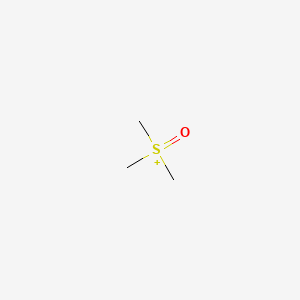

Trimethylsulfoxonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

47987-92-8 |

|---|---|

Molecular Formula |

C3H9OS+ |

Molecular Weight |

93.17 g/mol |

InChI |

InChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1 |

InChI Key |

YRYSAWZMIRQUBO-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](=O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsulfoxonium Iodide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium iodide is a versatile and powerful sulfoxonium salt with the chemical formula [(CH₃)₃SO]⁺I⁻. It serves as a crucial reagent in organic synthesis, primarily for the generation of dimethyloxosulfonium methylide, a sulfur ylide. This ylide is a key intermediate in the renowned Corey-Chaykovsky reaction, which provides an efficient method for the preparation of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2] Its utility extends to various sectors, including pharmaceutical development and material science, where it facilitates the construction of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of this compound iodide, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in the Corey-Chaykovsky reaction, and essential safety and handling information.

Chemical and Physical Properties

This compound iodide is a white to pale yellow crystalline solid.[3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉IOS | [3] |

| Molecular Weight | 220.07 g/mol | [3] |

| Melting Point | 208-212 °C (decomposes) | [4] |

| Appearance | Pale yellow to almost white powder | [3] |

| Purity | 98% - 100.5% | [3][5] |

| CAS Number | 1774-47-6 | [3] |

Storage and Handling: this compound iodide is hygroscopic and light-sensitive.[4] It should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[4] It is incompatible with strong oxidizing agents and strong bases.[4]

Synthesis of this compound Iodide

This compound iodide is typically synthesized via the alkylation of dimethyl sulfoxide (B87167) (DMSO) with iodomethane.[5][6]

Experimental Protocol: Synthesis of this compound Iodide

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.[6]

-

Heat the reaction mixture to 80°C and maintain it under reflux for 24 hours.[6] Caution: Iodomethane is volatile and toxic; this procedure must be performed in a well-ventilated fume hood.[6]

-

After the reflux period, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.[6]

-

Filter the solid product and wash it with acetone to remove unreacted starting materials and impurities.[6]

-

Dry the resulting this compound iodide, which should be a crystalline solid.

Caption: Workflow for the synthesis of this compound iodide.

The Corey-Chaykovsky Reaction: Generation and Application of Dimethyloxosulfonium Methylide

The primary application of this compound iodide is in the Corey-Chaykovsky reaction, where it serves as a precursor to dimethyloxosulfonium methylide. This sulfur ylide is generated in situ by deprotonation with a strong base, such as sodium hydride or potassium tert-butoxide.[1][2]

Signaling Pathway: Formation of Dimethyloxosulfonium Methylide

Caption: Formation of the reactive sulfur ylide.

The generated dimethyloxosulfonium methylide is a potent methylene-transfer reagent used for the synthesis of epoxides from ketones and aldehydes, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][5]

Epoxidation of Carbonyl Compounds

Reaction Mechanism: Corey-Chaykovsky Epoxidation

The reaction proceeds through the nucleophilic addition of the sulfur ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (DMSO) as a leaving group, yielding the epoxide.[7]

Caption: Mechanism of Corey-Chaykovsky epoxidation.

Experimental Protocol: Epoxidation of Cyclohexanone (B45756)

This protocol is adapted from the procedure for the synthesis of methylenecyclohexane (B74748) oxide.[8]

Materials:

-

This compound iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Cyclohexanone

-

Petroleum ether

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere, wash sodium hydride (0.22 mol) with petroleum ether to remove the mineral oil.[8]

-

Carefully add anhydrous DMSO (250 mL) to the sodium hydride.[8]

-

Add this compound iodide (0.2 mol) portion-wise to the stirring mixture. The reaction is mildly exothermic.[8]

-

Stir the mixture at room temperature until hydrogen evolution ceases (approximately 1-2 hours), indicating the formation of the ylide.

-

Add cyclohexanone (0.2 mol) to the ylide solution over 5 minutes.[8]

-

After stirring for 15 minutes at room temperature, heat the mixture to 55-60°C for 30 minutes.[8]

-

Pour the reaction mixture into cold water (500 mL) and extract with three 100-mL portions of diethyl ether.[8]

-

Combine the ether extracts and wash with water (100 mL) and then with saturated aqueous salt solution (50 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude epoxide.[8]

-

The product can be further purified by distillation.

Cyclopropanation of α,β-Unsaturated Carbonyl Compounds

Reaction Mechanism: Corey-Chaykovsky Cyclopropanation

In the case of α,β-unsaturated carbonyls, the sulfur ylide undergoes a conjugate (1,4-) addition to the double bond. This is followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring, again with the departure of DMSO.[9]

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone

This is a general protocol based on established procedures.[10]

Materials:

-

This compound iodide

-

Sodium hydride (or potassium tert-butoxide)

-

Anhydrous DMSO (or THF)

-

α,β-Unsaturated ketone

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare the dimethyloxosulfonium methylide solution as described in the epoxidation protocol.

-

Cool the ylide solution to 0°C in an ice bath.

-

Dissolve the α,β-unsaturated ketone in a minimal amount of the reaction solvent and add it dropwise to the ylide solution, maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound iodide is an irritant to the skin, eyes, and respiratory system.[11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11] All manipulations should be carried out in a well-ventilated fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[4] If inhaled, move to fresh air.[4] Seek medical attention if irritation persists. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][9][11]

Conclusion

This compound iodide is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient pathway for the formation of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Its ease of synthesis and the versatility of the resulting sulfur ylide make it an invaluable tool for chemists in academia and industry, particularly in the fields of drug discovery and development where the synthesis of complex, three-dimensional structures is paramount. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize this compound iodide to advance their synthetic endeavors.

References

- 1. This compound iodide - Wikipedia [en.wikipedia.org]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound iodide synthesis - chemicalbook [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lobachemie.com [lobachemie.com]

- 10. benchchem.com [benchchem.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to the Chemical Properties of Trimethylsulfoxonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of trimethylsulfoxonium salts, invaluable reagents in modern organic synthesis. This document details their physical and chemical characteristics, reactivity, and provides established experimental protocols for their use.

Physical and Chemical Properties

This compound salts are quaternary sulfonium (B1226848) compounds characterized by a central sulfur atom bonded to three methyl groups and one oxygen atom, bearing a net positive charge.[1][2] The most common counterions are halides, such as chloride and iodide. These salts are typically white to off-white or pale yellow crystalline powders.[1][3] They are known to be hygroscopic and, in the case of the iodide salt, light-sensitive, necessitating storage in a cool, dry, and dark environment.[1][4]

Quantitative Physical Properties

A summary of the key physical properties of this compound chloride and iodide is presented in Table 1.

| Property | This compound Chloride | This compound Iodide |

| Molecular Formula | C₃H₉ClOS[5] | C₃H₉IOS[6] |

| Molecular Weight | 128.62 g/mol [5] | 220.07 g/mol [6] |

| Melting Point | 226-229 °C (decomposes)[7][8] | 200 °C[9] |

| Appearance | White to off-white crystalline powder[1] | White to light yellow crystalline powder[3] |

| Solubility | Sparingly soluble in water and DMSO, slightly soluble in methanol.[1][10] | Soluble in water (50 mg/mL), methanol, and dimethylformamide.[3] |

| pKa of α-protons | 16-18 (in DMSO)[11] | Not explicitly found, but expected to be similar to the chloride salt. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound salts.

-

¹H NMR: In DMSO-d₆, this compound iodide typically exhibits a singlet for the nine equivalent protons of the three methyl groups.[12]

-

IR Spectroscopy: The infrared spectrum of this compound chloride shows characteristic peaks corresponding to C-H and S=O stretching vibrations.[5]

-

Mass Spectrometry: The mass spectrum of the this compound cation ((CH₃)₃SO⁺) can be observed, though the parent ion may not always be the most abundant peak depending on the ionization technique.

Reactivity and the Corey-Chaykovsky Reaction

The primary utility of this compound salts in organic synthesis lies in their role as precursors to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction.[13][14][15]

Formation of Dimethyloxosulfonium Methylide

Treatment of a this compound salt with a strong base, such as sodium hydride or potassium tert-butoxide, results in the deprotonation of one of the methyl groups to form the highly reactive sulfur ylide, dimethyloxosulfonium methylide.[13][14] The enhanced acidity of the α-protons (pKa 16-18 in DMSO) facilitates this ylide formation under relatively mild conditions.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound iodide | 1774-47-6 [chemicalbook.com]

- 5. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound CHLORIDE | 5034-06-0 [chemicalbook.com]

- 8. トリメチルスルホキソニウムクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound iodide | 1774-47-6 | FT16184 [biosynth.com]

- 10. This compound CHLORIDE CAS#: 5034-06-0 [m.chemicalbook.com]

- 11. Buy this compound chloride (EVT-296404) | 5034-06-0 [evitachem.com]

- 12. This compound iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]

- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure of the Trimethylsulfoxonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsulfoxonium cation, [(CH₃)₃SO]⁺, is a versatile chemical entity with significant applications in organic synthesis, particularly as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the formation of epoxides, cyclopropanes, and aziridines. A thorough understanding of its three-dimensional structure is paramount for comprehending its reactivity and for the rational design of novel synthetic methodologies. This guide provides a comprehensive overview of the structural features of the this compound cation, supported by quantitative data from spectroscopic and crystallographic studies.

Molecular Structure and Geometry

The this compound cation consists of a central sulfur atom bonded to three methyl groups and one oxygen atom, resulting in a net positive charge. X-ray crystallographic studies have unequivocally established that the sulfur atom adopts a tetrahedral molecular geometry .[1] This arrangement is consistent with the principles of VSEPR theory for a central atom with four bonding pairs of electrons. The cation possesses an idealized C₃ᵥ symmetry.[1]

Bond Lengths and Angles

Precise measurements of bond lengths and angles have been obtained from single-crystal X-ray diffraction studies of various this compound salts. These data provide critical insights into the nature of the covalent bonds within the cation.

| Parameter | Value (this compound Chloride) | Value (this compound Bromide) |

| S=O Bond Length | 1.436 Å | ~1.436 Å |

| S-C Bond Length | 1.742 Å | ~1.742 Å |

| O-S-C Bond Angle | 112.6° | ~112.6° |

| C-S-C Bond Angle | 106.2° | ~106.2° |

Data sourced from crystallographic studies of the respective salts.

The S=O bond is significantly shorter than a typical S-O single bond, indicating a substantial degree of double bond character. The O-S-C bond angles are larger than the C-S-C bond angles, which can be attributed to the greater steric repulsion and the electronic influence of the sulfur-oxygen double bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The this compound cation exhibits characteristic signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Data

The following table summarizes the chemical shifts for the this compound cation, recorded for this compound iodide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Nucleus | Chemical Shift (δ) in DMSO-d₆ |

| ¹H | 3.904 ppm |

| ¹³C | Not explicitly found in search results |

The ¹H NMR spectrum shows a single peak, as all nine protons of the three methyl groups are chemically equivalent due to free rotation around the S-C bonds.

Experimental Protocols

Synthesis of this compound Iodide

A common and straightforward method for the preparation of this compound iodide involves the alkylation of dimethyl sulfoxide (DMSO) with iodomethane.[1]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide)

-

Anhydrous acetone (B3395972) or chloroform (B151607) for washing

-

Water or ethanol (B145695)/acetone for recrystallization

Procedure:

-

In a pressure vessel or a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and a molar excess (e.g., 2.5 equivalents) of iodomethane.[1]

-

The reaction mixture is heated, for instance, at 70-80°C for 24-48 hours.[1]

-

As the reaction proceeds, a white precipitate of this compound iodide will form.

-

After cooling the reaction mixture to room temperature, the solid product is collected by filtration.

-

The crude product is washed with a suitable solvent, such as anhydrous acetone or chloroform, to remove unreacted starting materials and impurities.[1]

-

For further purification, the this compound iodide can be recrystallized from water, or a mixture of ethanol and acetone, to yield colorless crystals.[2]

Safety Note: Iodomethane is toxic and volatile and should be handled in a well-ventilated fume hood.

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining a high-quality single crystal is the most critical step for a successful SC-XRD experiment.

Protocol Outline:

-

Crystallization: Dissolve the purified this compound salt in a suitable solvent or solvent mixture (e.g., water, ethanol) to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to grow single crystals.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the this compound salt in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution into a clean NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A standard one-pulse experiment is typically sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans may be required.

Molecular Structure and Connectivity Diagram

The following diagram, generated using the DOT language, illustrates the tetrahedral geometry and connectivity of the this compound cation.

Caption: Molecular structure of the this compound cation.

Conclusion

The this compound cation possesses a well-defined tetrahedral structure centered at the sulfur atom. Its structural parameters have been accurately determined through X-ray crystallography, and its identity and purity can be readily assessed using NMR spectroscopy. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important chemical species, which will be of value to researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

The Corey-Chaykovsky Reaction: A Technical Guide to its Discovery and History

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of three-membered rings. This reaction, involving the transfer of a methylene (B1212753) group from a sulfur ylide to a carbonyl, imine, or α,β-unsaturated carbonyl compound, has become an indispensable tool for the construction of epoxides, aziridines, and cyclopropanes. This technical guide delves into the historical discovery and development of this pivotal reaction, presenting key experimental data, detailed protocols from seminal publications, and a mechanistic overview to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and applications.

Discovery and Early Development

The genesis of what is now known as the Corey-Chaykovsky reaction can be traced back to the work of A. William Johnson in 1961.[1] While investigating the reactivity of sulfur ylides, Johnson and his collaborator, Robert B. LaCount, treated 9-dimethylsulfonium fluorenylide with various substituted benzaldehydes.[1] Their initial intent was to achieve a Wittig-like olefination; however, they unexpectedly observed the formation of benzalfluorene oxides, the corresponding epoxides.[1] This serendipitous discovery was the first documented instance of a sulfur ylide mediating the formation of an epoxide from a carbonyl compound.

It was the subsequent extensive work by E. J. Corey and Michael Chaykovsky at Harvard University that truly unlocked the synthetic potential of this transformation. In 1962, they reported on the generation and reactions of two key sulfur ylides: dimethylsulfonium methylide ((CH₃)₂SCH₂) and dimethyloxosulfonium methylide ((CH₃)₂SOCH₂).[1] Their seminal 1965 paper in the Journal of the American Chemical Society detailed the preparation of these reagents and their broad utility in organic synthesis, firmly establishing the reaction in the synthetic chemist's toolkit.[1]

Mechanistic Overview

The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of the sulfur ylide to the electrophilic carbon of the substrate. The key mechanistic steps differ slightly depending on the ylide and the substrate, leading to different product outcomes.

A central distinction in the reactivity of the two primary sulfur ylides lies in their stability and nucleophilicity. Dimethylsulfonium methylide is a highly reactive and less stable ylide, while dimethyloxosulfonium methylide is more stabilized due to the electron-withdrawing sulfoxonium group. This difference in reactivity dictates their regioselectivity with α,β-unsaturated carbonyl compounds.

-

Dimethylsulfonium methylide , being a "harder" and more reactive nucleophile, preferentially attacks the carbonyl carbon (1,2-addition) of both saturated and α,β-unsaturated carbonyls, leading exclusively to the formation of epoxides.

-

Dimethyloxosulfonium methylide , a "softer" and more stable nucleophile, exhibits conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated carbonyls, resulting in the formation of cyclopropanes. With saturated carbonyls, it also yields epoxides.

The general mechanism for epoxidation involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 reaction where the alkoxide displaces the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) leaving group to form the epoxide ring.[1]

Key Experimental Data

The following tables summarize the substrate scope and yields for the formation of oxiranes using dimethylsulfonium methylide and dimethyloxosulfonium methylide as reported by Corey and Chaykovsky in their 1965 publication.

| Carbonyl Compound | Product | Yield with (CH₃)₂SCH₂ (%) | Yield with (CH₃)₂SOCH₂ (%) |

| Benzophenone (B1666685) | 1,1-Diphenyloxirane | 95 | 91 |

| Cyclohexanone (B45756) | 1-Oxaspiro[2.5]octane | 85 | 92 |

| Benzaldehyde | Styrene oxide | 88 | 90 |

| trans-Chalcone | trans-1,2-Dibenzoyl-3-phenylcyclopropane | - | 85 |

| trans-Chalcone | trans-2-Benzoyl-3-phenyl-1-phenyloxirane | 82 | - |

Table 1: Yields of oxiranes and cyclopropanes from the reaction of sulfur ylides with various carbonyl compounds.

Detailed Experimental Protocols

The following are detailed experimental methodologies for the preparation of the sulfur ylides and their subsequent reaction with carbonyl compounds, adapted from the seminal publications.

Preparation of Dimethylsulfonium Methylide and Reaction with Benzophenone

1. Preparation of Trimethylsulfonium (B1222738) Iodide: A solution of 62 g (1.0 mole) of dimethyl sulfide in 150 mL of methanol (B129727) is cooled in an ice bath, and 142 g (1.0 mole) of methyl iodide is added dropwise with stirring. The mixture is allowed to stand at room temperature for 48 hours. The resulting crystalline precipitate is collected by filtration, washed with cold methanol, and dried to afford trimethylsulfonium iodide.

2. Generation of Dimethylsulfonium Methylide and Reaction with Benzophenone: To a stirred suspension of 2.04 g (10 mmol) of trimethylsulfonium iodide in 20 mL of dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere is added 0.48 g (12 mmol) of sodium hydride (60% dispersion in mineral oil). The mixture is stirred at room temperature for 15 minutes, during which time hydrogen evolution ceases. The resulting solution of dimethylsulfonium methylide is cooled to 0 °C, and a solution of 1.82 g (10 mmol) of benzophenone in 10 mL of dry DMSO is added dropwise. The reaction mixture is stirred at room temperature for 1 hour and then poured into 100 mL of cold water. The aqueous mixture is extracted with three 50 mL portions of ether. The combined ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by chromatography to yield 1,1-diphenyloxirane.

Preparation of Dimethyloxosulfonium Methylide and Reaction with Cyclohexanone (from Organic Syntheses)

1. Preparation of Trimethyloxosulfonium Iodide: A mixture of 78 g (1.0 mole) of dimethyl sulfoxide and 142 g (1.0 mole) of methyl iodide is heated at 100 °C for 6 hours. On cooling, the crystalline mass is triturated with acetone, filtered, and dried to give trimethyloxosulfonium iodide.

2. Generation of Dimethyloxosulfonium Methylide and Reaction with Cyclohexanone: A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 8.8 g (0.22 mole) of a 60% dispersion of sodium hydride in mineral oil. The mineral oil is removed by washing with petroleum ether. To the sodium hydride is added 250 mL of dry DMSO. The mixture is heated at 65-70 °C for 1 hour until hydrogen evolution ceases. The resulting gray solution of methylsulfinyl carbanion is cooled to room temperature, and a solution of 44.0 g (0.20 mole) of trimethyloxosulfonium iodide in 100 mL of dry DMSO is added dropwise over 30 minutes. The resulting solution of dimethyloxosulfonium methylide is stirred for an additional 15 minutes. A solution of 19.6 g (0.20 mole) of cyclohexanone in 50 mL of dry DMSO is then added dropwise at a rate that maintains the reaction temperature below 30 °C. The reaction mixture is stirred for 1 hour at room temperature and then poured into 500 mL of ice water. The product is extracted with three 150 mL portions of ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The residue is distilled under reduced pressure to afford 1-oxaspiro[2.5]octane.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the Corey-Chaykovsky reaction.

Conclusion

The discovery and development of the Corey-Chaykovsky reaction represent a significant milestone in the history of organic chemistry. From its serendipitous observation by A. William Johnson to its comprehensive exploration and establishment as a robust synthetic method by E. J. Corey and Michael Chaykovsky, this reaction has empowered chemists to construct essential three-membered ring systems with high efficiency and selectivity. The distinct reactivity profiles of dimethylsulfonium methylide and dimethyloxosulfonium methylide further enhance the versatility of this transformation, allowing for the targeted synthesis of either epoxides or cyclopropanes from α,β-unsaturated carbonyl compounds. This guide has provided a detailed overview of the historical context, key experimental findings, and mechanistic principles of the Corey-Chaykovsky reaction, offering valuable insights for researchers and professionals in the chemical sciences.

References

The Core Mechanism of Sulfur Ylide Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of sulfur ylides, versatile reagents in modern organic synthesis. The document details the principal synthetic routes, provides quantitative data for key transformations, outlines detailed experimental protocols, and presents visual diagrams of the reaction pathways to facilitate a deeper understanding of these important reactive intermediates.

Introduction to Sulfur Ylides

Sulfur ylides are neutral, dipolar molecules containing a negatively charged carbon atom (carbanion) directly attached to a positively charged sulfur atom (sulfonium or sulfoxonium center). Their unique electronic structure allows them to act as potent nucleophiles and methylene (B1212753) (or substituted methylene) transfer agents. This reactivity is harnessed in a variety of important organic transformations, including the synthesis of epoxides, aziridines, and cyclopropanes, which are key structural motifs in many pharmaceuticals and biologically active compounds. The stability and reactivity of sulfur ylides can be tuned by the substituents on both the sulfur and carbon atoms, making them highly versatile tools for synthetic chemists.

Core Mechanisms of Sulfur Ylide Formation

There are three primary methods for the formation of sulfur ylides:

-

Deprotonation of Sulfonium (B1226848) Salts: The most common and widely used method.

-

Reaction of Carbenes and Carbenoids with Sulfides or Sulfoxides: A method that avoids the pre-formation of sulfonium salts.

-

Transition Metal-Catalyzed Reactions: Often involving the decomposition of diazo compounds to generate a carbene in situ.

Deprotonation of Sulfonium Salts

The deprotonation of a sulfonium salt at the α-carbon is the classical and most straightforward method for generating a sulfur ylide. The acidity of the α-proton is enhanced by the adjacent positively charged sulfur atom, allowing for its removal by a sufficiently strong base.

The choice of base is critical and depends on the pKa of the sulfonium salt. Unstabilized sulfonium ylides, such as dimethylsulfonium methylide, are highly reactive and require strong bases for their in situ generation at low temperatures. In contrast, stabilized sulfonium ylides, which have an electron-withdrawing group on the ylidic carbon, are more stable and can be prepared with weaker bases.[1]

Table 1: pKa Values of Selected Onium Salts in DMSO

| Onium Salt | pKa in DMSO |

| (CH₃)₃S⁺ I⁻ | 31.1 |

| (CH₃)₂S⁺(O)CH₃ I⁻ | 35.1[2] |

| (C₆H₅)₂S⁺CH₃ BF₄⁻ | 17.8[3] |

| (C₆H₅)₃P⁺CH₃ Br⁻ | 8.5 |

Data compiled from various sources.[2][3]

Reaction of Carbenes and Carbenoids with Sulfides or Sulfoxides

Sulfur ylides can also be formed by the reaction of a carbene or carbenoid with a sulfide (B99878) or sulfoxide (B87167). The lone pair of electrons on the sulfur atom attacks the electrophilic carbene to form the ylide. This method is advantageous as it often proceeds under neutral conditions, avoiding the need for strong bases.

Carbenes are typically generated from the decomposition of diazo compounds, which can be initiated thermally, photochemically, or, most commonly, by a transition metal catalyst.[4] Rhodium and copper complexes are frequently employed for this purpose.[4]

Transition Metal-Catalyzed Formation

Transition metal catalysis plays a pivotal role in the formation of sulfur ylides, particularly from diazo compounds. Catalysts, typically based on rhodium(II) or copper(I), react with the diazo compound to form a metal carbene intermediate. This highly reactive species is then trapped by a sulfide to generate the sulfur ylide. This catalytic cycle allows for the efficient formation of ylides under mild conditions.[5]

Quantitative Data on Sulfur Ylide Formation

The efficiency of sulfur ylide formation is highly dependent on the chosen method and the nature of the substrates. The following table summarizes representative yields for the formation of sulfur ylides and their subsequent reaction products under various conditions.

Table 2: Representative Yields for Reactions Involving Sulfur Ylides

| Ylide Precursor | Base/Catalyst | Substrate | Product | Yield (%) | Reference |

| (CH₃)₃S⁺I⁻ | NaH in DMSO | Cyclohexanone | Cyclohexene oxide | 95 | [6] |

| (CH₃)₃S⁺I⁻ | t-BuOK in DMSO | Benzaldehyde | Styrene oxide | 88 | [6] |

| (C₆H₅)₂CH₂S⁺(CH₃)₂ Br⁻ | KOBu-t | 4-Nitrobenzaldehyde | 4-Nitrostilbene oxide | 92 | [7] |

| Ethyl diazoacetate | Rh₂(OAc)₄ | Thiophene | Thiophenium ylide | 93 | [3] |

| Ethyl diazoacetate | Cu(acac)₂ | Allyl sulfide | Rearranged sulfide | 85 | [8] |

Detailed Experimental Protocols

Protocol for the In Situ Generation of Dimethylsulfonium Methylide and Subsequent Epoxidation (Corey-Chaykovsky Reaction)

This protocol describes the formation of a sulfur ylide via deprotonation of a sulfonium salt and its immediate use in an epoxidation reaction.

Materials:

-

Trimethylsulfonium (B1222738) iodide ((CH₃)₃S⁺I⁻)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aldehyde or ketone substrate

-

Ice-salt bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous DMSO and heat the mixture to 50 °C for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting dimsyl sodium solution to 0 °C in an ice-salt bath.

-

In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in a minimal amount of anhydrous DMSO.

-

Add the solution of trimethylsulfonium iodide dropwise to the dimsyl sodium solution, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the resulting solution of dimethylsulfonium methylide for 10 minutes at 0 °C.

-

Dissolve the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide, which can be purified by column chromatography.[6]

Protocol for the Rhodium-Catalyzed Formation of a Stabilized Sulfur Ylide from a Diazo Compound

This protocol details the formation of a sulfur ylide from a diazo compound and a sulfide using a rhodium catalyst.

Materials:

-

Sulfide (e.g., dimethyl sulfide)

-

Diazo compound (e.g., ethyl diazoacetate)

-

Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the sulfide (1.0 equivalent) and rhodium(II) acetate dimer (0.1-1 mol%).

-

Dissolve the components in anhydrous DCM.

-

In a separate flask, dissolve the diazo compound (1.0 equivalent) in anhydrous DCM.

-

Add the diazo compound solution dropwise to the sulfide/catalyst mixture at room temperature over a period of 1-2 hours using a syringe pump.

-

Stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by the disappearance of the characteristic yellow color and by TLC).

-

The resulting solution contains the sulfur ylide, which can be used in subsequent reactions or isolated if stable. For isolation, the solvent can be removed under reduced pressure.[3]

Visualizing the Mechanisms and Workflows

Conclusion

The formation of sulfur ylides is a cornerstone of modern synthetic organic chemistry, providing access to a wide array of valuable molecular architectures. The choice of synthetic method—be it deprotonation of a sulfonium salt, reaction with a carbene, or a transition metal-catalyzed process—depends on the desired ylide's stability, the available starting materials, and the compatibility of the reaction conditions with other functional groups in the molecule. A thorough understanding of these core mechanisms, supported by quantitative data and detailed protocols, is essential for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize these powerful reagents.

References

- 1. mdpi.com [mdpi.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. baranlab.org [baranlab.org]

- 5. Sulfur-Based Ylides in Transition-Metal-Catalysed Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarworks.iu.edu [scholarworks.iu.edu]

An In-depth Technical Guide on the Physical Properties of Trimethylsulfoxonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a versatile and highly effective reagent widely utilized in organic synthesis.[1] It is a salt consisting of a this compound cation and an iodide anion. This white to light yellow crystalline powder is particularly known for its role as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[2][3][4] Its utility also extends to its function as a methylating agent.[5][6] This document provides a comprehensive overview of the core physical properties of this compound iodide, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key synthetic pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound iodide are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₃H₉IOS | [1][7][8][9] |

| Molecular Weight | 220.07 g/mol | [1][9][10] |

| Melting Point | 208-212 °C (decomposes) | [7][10][11][12] |

| 153-160 °C | [1] | |

| 160-175 °C | [13] | |

| Appearance | White to light yellow crystalline powder | [1][9][13][14] |

| Solubility | Water: 15 g/L (20 °C) | [7][8] |

| Water: 50 mg/mL (clear solution) | [12][14] | |

| 5% soluble in water | [13] | |

| Density | 1.7074 (estimate) | [7][11] |

| CAS Number | 1774-47-6 | [1][6][11] |

Note: Discrepancies in the reported melting point may be due to different experimental conditions or sample purity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound iodide and its application in the Corey-Chaykovsky reaction are presented below.

Synthesis of this compound Iodide

This protocol is based on the reaction of dimethyl sulfoxide (B87167) (DMSO) with iodomethane.[6][11][15]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Iodomethane (Methyl Iodide)

-

Pressure vessel or round bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a pressure vessel, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.[15] Alternatively, for a larger scale, 156g (2 mol) of DMSO and 142g (1 mol) of methyl iodide can be used in a 500mL round bottom flask.[6]

-

The mixture is stirred and heated. One method suggests stirring in a pressure vessel at 70 °C for 48 hours.[6][15] Another protocol involves refluxing the mixture for 24 hours at 80 °C or for 3 days.[11][16]

-

After the reaction period, the mixture is cooled to room temperature, which will cause the product to precipitate.[15]

-

The resulting solid precipitate is collected by filtration.[6][15]

-

The crude product is washed with a suitable solvent such as chloroform (B151607) or acetone to remove unreacted starting materials and impurities.[15][16]

-

For further purification, the solid can be recrystallized from water.[6][16]

-

The purified this compound iodide is then dried under reduced pressure to yield a white to light yellow crystalline solid.[6]

Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.[11][15]

Corey-Chaykovsky Reaction for Epoxidation

This protocol describes the in-situ generation of dimethyloxosulfonium methylide from this compound iodide and its subsequent reaction with a carbonyl compound to form an epoxide.[2][3]

Materials:

-

This compound iodide

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF))

-

Aldehyde or ketone

-

Nitrogen or Argon atmosphere apparatus

-

Stirring apparatus

Procedure:

-

To a flask under an inert atmosphere (nitrogen or argon), add this compound iodide and the anhydrous solvent (e.g., DMSO).[3]

-

Stir the mixture until the this compound iodide is dissolved.[3]

-

Add the aldehyde or ketone to the solution.[3]

-

Slowly add a strong base (e.g., a solution of potassium tert-butoxide in DMSO) to the reaction mixture. The base deprotonates the this compound iodide to form the reactive sulfur ylide (dimethyloxosulfonium methylide) in situ.[2][3]

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).[3]

-

Upon completion of the reaction (monitored by techniques like TLC), the reaction is quenched by the addition of water.[3]

-

The product is then extracted with an organic solvent (e.g., ethyl ether).[3]

-

The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide.[3]

-

The crude product can be purified by column chromatography.[3]

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound iodide.

Synthesis of this compound Iodide

Caption: Synthesis of this compound Iodide.

Corey-Chaykovsky Reaction Mechanism

Caption: Corey-Chaykovsky Reaction Pathway.

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound iodide. While detailed spectra are not provided here, resources for ¹H NMR, ¹³C NMR, and IR spectra are available through various chemical databases.[17][18][19][20][21] These spectra are instrumental in confirming the structure and purity of the compound.

Conclusion

This compound iodide is a cornerstone reagent in organic synthesis, valued for its role in the Corey-Chaykovsky reaction and as a methylating agent. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a practical foundation for its synthesis and application, while the visualized reaction mechanism enhances the conceptual understanding of its chemical behavior.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. This compound iodide [chembk.com]

- 8. This compound iodide | 1774-47-6 [chemnet.com]

- 9. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound iodide - Wikipedia [en.wikipedia.org]

- 11. This compound iodide | 1774-47-6 [chemicalbook.com]

- 12. chemwhat.com [chemwhat.com]

- 13. This compound Iodide, RARECHEM AQ A1 0066, this compound, this compound Iodide, Trimethysulfoxonium Iodide suppliers in India. [sodiumiodide.net]

- 14. This compound iodide, CAS No. 1774-47-6 - iChemical [ichemical.com]

- 15. This compound iodide synthesis - chemicalbook [chemicalbook.com]

- 16. Sciencemadness Discussion Board - Preparation of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. This compound iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]

- 18. Trimethylsulfonium iodide(2181-42-2) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Trimethylsulfoxonium Iodide from Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylsulfoxonium iodide from dimethyl sulfoxide (B87167) (DMSO) and methyl iodide. This compound iodide is a vital sulfoxonium salt in organic chemistry, primarily serving as a precursor to dimethyloxosulfonium methylide, the key reagent in the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[1][2] This document details the underlying reaction mechanism, presents detailed experimental protocols, summarizes quantitative data, and outlines essential safety precautions for handling the involved reagents.

Reaction Mechanism and Overview

The synthesis of this compound iodide is achieved through the alkylation of dimethyl sulfoxide (DMSO) with methyl iodide (iodomethane).[3] The reaction is a classic example of a nucleophilic substitution (SN2) reaction. The sulfur atom in DMSO acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide.[1][4] This exothermic reaction leads to the formation of the this compound cation with iodide as the counterion.[1]

The overall reaction is as follows: (CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻[3][4]

Initially, alkylating agents like methyl iodide may react at the oxygen atom of DMSO to form an unstable alkoxysulfonium salt, which then rearranges to the more stable this compound salt upon heating.[5]

// Invisible nodes for structure node [style=invis, width=0]; edge [style=invis]; DMSO -> MeI [style=invis]; } .enddot Caption: SN2 reaction for the synthesis of this compound iodide.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental procedures.

| Parameter | Value | Source |

| Reactants & Ratios | ||

| DMSO to Methyl Iodide | Equimolar | [1] |

| DMSO to Methyl Iodide | ~1:2.5 (excess MeI) | [6][7] |

| DMSO to Methyl Iodide | 2:1 | [1] |

| Reaction Conditions | ||

| Temperature | 0°C to Room Temperature | [1] |

| Temperature | 70°C | [1][6] |

| Temperature | 80°C | [2][6][7] |

| Duration | 24 hours | [2][6][7] |

| Duration | 48 hours | [1][6] |

| Duration | 3 days | [1] |

| Yield & Purity | ||

| Yield | ~60% | [1] |

| Yield | 65% | [6] |

| Purity (Assay) | 98% - 100.5% | [8] |

| Physical Properties | ||

| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2][7][8] |

| Melting Point | 153-160°C | [8] |

| Melting Point | 203°C (sublimation) | [1] |

| Melting Point | 208-212°C (decomposition) | |

| Solubility (Water) | 15 g/L (20°C) | [1] |

| Solubility (Water) | 50 mg/mL | [1] |

| Solubility (Solvents) | Soluble in polar solvents like methanol (B129727) and dimethylformamide | [1] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound iodide. All procedures involving methyl iodide must be performed in a well-ventilated chemical fume hood.[6][7][9]

Method 1: Synthesis via Reflux

This procedure is adapted from standard laboratory preparations.[2][6][7]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimethyl sulfoxide (e.g., 48 g, 0.62 mol).

-

Reagent Addition: In a fume hood, carefully add methyl iodide (e.g., 205 g, 1.45 mol) to the flask. An excess of methyl iodide is often used to ensure the reaction goes to completion.[6][7]

-

Reaction: Heat the mixture to reflux at approximately 80°C under an inert atmosphere (e.g., argon).[2][10] Maintain stirring for 24-72 hours.[2][10] A solid precipitate will form as the reaction progresses.

-

Work-up: After the reaction period, cool the mixture to room temperature.

-

Isolation: Filter the resulting solid precipitate.

-

Purification: Wash the crude product with a suitable solvent such as acetone (B3395972) or chloroform (B151607) to remove unreacted starting materials.[2][6][10]

-

Drying: The purified product can be further recrystallized from water or ethanol (B145695) and then dried under reduced pressure to yield the final crystalline this compound iodide.[1][6][10]

Method 2: Synthesis in a Pressure Vessel

This method utilizes a sealed environment to conduct the reaction.[1][6]

-

Setup: Place dimethyl sulfoxide (e.g., 2 mL, 28.2 mmol) and methyl iodide (e.g., 1.75 mL, 28.1 mmol) into a pressure vessel with a stir bar.

-

Reaction: Seal the vessel and heat it to 70°C while stirring for 48 hours.[1][6]

-

Work-up: Cool the vessel to room temperature. A precipitate should have formed.

-

Isolation & Purification: Filter the precipitate, wash it with chloroform, and recrystallize from water.[1][6]

-

Drying: Dry the colorless crystals under reduced pressure to obtain the final product. A yield of around 65% can be expected with this method.[6]

Safety and Handling

The synthesis of this compound iodide requires strict adherence to safety protocols due to the hazardous nature of the reactants, particularly methyl iodide.

-

Methyl Iodide (Iodomethane):

-

Hazards: Methyl iodide is highly toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, and is a suspected carcinogen.[11][12] It is volatile and should be handled with extreme caution.

-

Handling: Always handle methyl iodide in a certified chemical fume hood.[6][9] Use personal protective equipment (PPE) including nitrile or neoprene gloves, a chemical-resistant lab coat, and tight-fitting safety goggles.[9][11][12] Use sealed systems or techniques like Luer-lock syringes for transfers to minimize exposure.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from light, heat, and incompatible materials like strong oxidizing agents and bases.[9][11][13]

-

Spills: In case of a spill, evacuate the area immediately. Contain the spill with an inert absorbent material and dispose of it as hazardous waste according to local regulations.[9]

-

-

Dimethyl Sulfoxide (DMSO):

-

Hazards: DMSO itself has low toxicity, but it can readily penetrate the skin and may enhance the dermal absorption of other dissolved toxic substances.

-

Handling: Wear appropriate gloves and eye protection. Avoid direct skin contact.[13]

-

-

Product (this compound Iodide):

Applications in Drug Development and Organic Synthesis

The primary utility of this compound iodide is its role as a stable and easily handled precursor for the generation of dimethyloxosulfonium methylide [(CH₃)₂S(O)CH₂].[2][4][7] This ylide is a powerful methylene-transfer reagent used extensively in the Johnson–Corey–Chaykovsky reaction.[1][2]

Key applications include:

-

Epoxide Synthesis: The ylide reacts with aldehydes and ketones to form epoxides, which are crucial intermediates in the synthesis of pharmaceuticals and other complex molecules.[2][7][14]

-

Cyclopropane Synthesis: It reacts with α,β-unsaturated esters and other activated alkenes to produce cyclopropyl (B3062369) compounds.[2][7]

-

Pharmaceutical Intermediates: Its ability to form these fundamental structures makes it an invaluable reagent in the synthesis of various drug candidates, including those with potential antimicrobial and anticancer properties.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound iodide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. This compound iodide synthesis - chemicalbook [chemicalbook.com]

- 7. This compound iodide | 1774-47-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. calibrechem.com [calibrechem.com]

- 10. Sciencemadness Discussion Board - Preparation of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. westliberty.edu [westliberty.edu]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Corey-Chaykovsky Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of three-membered rings such as epoxides, aziridines, and cyclopropanes. This versatile and robust reaction, which involves the reaction of sulfur ylides with various electrophiles, has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] This guide provides a detailed technical overview of the Corey-Chaykovsky reaction, focusing on its mechanism, substrate scope, stereoselectivity, and practical applications.

The Reaction Mechanism: A Tale of Two Ylides

The Corey-Chaykovsky reaction can be broadly categorized based on the type of sulfur ylide employed: sulfonium (B1226848) ylides (less stable) and sulfoxonium ylides (more stable).[2] The choice of ylide is critical as it dictates the course of the reaction, particularly with α,β-unsaturated carbonyl compounds.

The general mechanism proceeds through three key steps:

-

Ylide Formation: The sulfur ylide is typically generated in situ by treating a sulfonium or sulfoxonium salt with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3]

-

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This step forms a betaine (B1666868) intermediate.[3][4]

-

Intramolecular Ring Closure: The negatively charged heteroatom (oxygen in the case of a carbonyl) in the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium or sulfoxonium group, which is an excellent leaving group. This results in the formation of the three-membered ring and the liberation of a dialkyl sulfide (B99878) or dialkyl sulfoxide.[3][4]

Epoxidation of Aldehydes and Ketones

The reaction of both sulfonium and sulfoxonium ylides with aldehydes and ketones leads to the formation of epoxides.[5] The reaction is highly efficient for the synthesis of terminal and substituted epoxides.

Caption: General mechanism for the Corey-Chaykovsky epoxidation.

Cyclopropanation vs. Epoxidation of α,β-Unsaturated Carbonyls

A key feature of the Corey-Chaykovsky reaction is the divergent reactivity of sulfonium and sulfoxonium ylides with α,β-unsaturated carbonyl compounds.[2]

-

Sulfonium ylides (less stable): These ylides typically undergo a rapid and irreversible 1,2-addition to the carbonyl group, leading to the formation of the corresponding epoxide. This is considered the kinetically controlled product.[2]

-

Sulfoxonium ylides (more stable): These ylides preferentially undergo a 1,4-conjugate addition to the double bond, forming a stabilized enolate intermediate. Subsequent intramolecular ring closure results in the formation of a cyclopropane. This is the thermodynamically favored product.[2][6]

Caption: Regioselectivity with α,β-unsaturated carbonyls.

Aza-Corey-Chaykovsky Reaction: Synthesis of Aziridines

The aza-Corey-Chaykovsky reaction is the nitrogen analog of the epoxidation reaction, providing a powerful method for the synthesis of aziridines from imines.[5] The mechanism is analogous to that of epoxidation, involving the nucleophilic attack of a sulfur ylide on the imine carbon, followed by intramolecular ring closure of the resulting intermediate to form the aziridine (B145994) ring.

Data Presentation: Substrate Scope and Stereoselectivity

The Corey-Chaykovsky reaction exhibits a broad substrate scope, tolerating a wide range of functional groups. The following tables summarize representative examples of the reaction with various substrates, highlighting the yields and stereoselectivity.

Table 1: Epoxidation of Aldehydes and Ketones

| Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Me₃SI | NaH | DMSO | 88 | [7] |

| Benzaldehyde | Me₃SI | NaH | DMSO | 92 | [2] |

| Acetophenone | Me₃SOI | t-BuOK | t-BuOH | 95 | [1] |

| 4-Nitrobenzaldehyde | Me₃SI | NaH | DMSO | 85 | [2] |

| Carvone | Me₃SI | NaH | DMSO | 71 | [2] |

Table 2: Cyclopropanation of α,β-Unsaturated Carbonyls

| Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Chalcone | Me₃SOI | NaH | DMSO | 91 | >95:5 | [6] |

| Methyl vinyl ketone | Me₃SOI | NaH | DMSO | 85 | N/A | [2] |

| Cyclohexenone | Me₃SOI | NaH | DMSO | 78 | >95:5 | [6] |

| Acrolein | Me₃SOI | NaH | DMSO | 75 | >95:5 | [2] |

Table 3: Aza-Corey-Chaykovsky Reaction of Imines

| Imine Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| N-Benzylidene-aniline | Me₃SI | NaH | DMSO | 82 | N/A | [5] |

| N-(4-Methoxybenzylidene)aniline | Me₃SI | NaH | DMSO | 88 | N/A | [5] |

| N-tert-Butanesulfinyl ketimino ester | Me₃SOI | NaH | DMSO/THF | 91 | >95:5 | [8] |

Enantioselective Corey-Chaykovsky Reaction

The development of enantioselective variants of the Corey-Chaykovsky reaction has been a significant area of research, enabling the synthesis of chiral epoxides, aziridines, and cyclopropanes with high enantiomeric excess.[5] This is typically achieved through the use of chiral sulfides, which are used to generate chiral sulfur ylides.

Table 4: Enantioselective Epoxidation with Chiral Sulfides

| Aldehyde | Chiral Sulfide | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (R,R)-1,2-Bis(phenylsulfinyl)ethane | 85 | 96 | [3] |

| 4-Chlorobenzaldehyde | Camphor-derived sulfide | 92 | 94 | [3] |

| 2-Naphthaldehyde | Thiolane-based sulfide | 88 | 98 | [9] |

| Cinnamaldehyde | Oxathiane-derived sulfide | 75 | 92 | [5] |

Experimental Protocols

General Procedure for Epoxidation

To a stirred suspension of trimethylsulfonium iodide (1.1 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portionwise. The mixture is stirred at room temperature for 15 minutes, after which a solution of the carbonyl compound (1.0 mmol) in anhydrous DMSO (2 mL) is added dropwise. The reaction is stirred at room temperature for 1-3 hours until complete consumption of the starting material is observed by TLC. The reaction is then quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.[7]

General Procedure for Aza-Corey-Chaykovsky Aziridination

To a stirred suspension of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. A solution of the imine (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the aziridine.

Application in Total Synthesis

The Corey-Chaykovsky reaction is a powerful tool in the total synthesis of complex natural products. Its ability to stereoselectively introduce three-membered rings is often a key step in constructing the carbon skeleton of the target molecule.

References

- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of Trimethylsulfoxonium Salts in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Trimethylsulfoxonium salts, particularly this compound iodide and chloride, are pivotal reagents in modern organic synthesis. While they possess inherent utility as methylating agents, their primary and most celebrated role is serving as stable, crystalline precursors to dimethylsulfoxonium methylide, a highly versatile sulfur ylide.[1][2][3] This ylide, often referred to as the Corey-Chaykovsky reagent, is the cornerstone of the Johnson-Corey-Chaykovsky reaction, a powerful method for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines.[4][5][6] Its reliability, functional group tolerance, and stereochemical predictability have cemented its place in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[4][7]

Core Functionality: Precursors to Dimethylsulfoxonium Methylide

The synthetic utility of this compound salts stems from the acidity of the protons on the methyl groups (pKa ≈ 35 in DMSO).[8] Treatment with a strong base removes a proton to generate dimethylsulfoxonium methylide in situ. This nucleophilic methylene-transfer reagent is the key reactive species in subsequent transformations.[8][9]

This compound iodide is typically synthesized via a straightforward Sₙ2 reaction between dimethyl sulfoxide (B87167) (DMSO) and an electrophilic methyl source, most commonly iodomethane (B122720) (methyl iodide).[8][10][11] The reaction involves the nucleophilic attack of the sulfur atom in DMSO on the methyl iodide.[10]

Caption: Synthesis of this compound Iodide.

The ylide is generated in situ immediately before use by deprotonating the this compound salt with a strong, non-nucleophilic base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMSO or tetrahydrofuran (B95107) (THF) is most commonly employed.[5][9]

Caption: In situ generation of the Corey-Chaykovsky reagent.

The Johnson-Corey-Chaykovsky Reaction

The premier application of the ylide generated from this compound salts is the Johnson-Corey-Chaykovsky reaction. This reaction involves the addition of the ylide to a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane.[1]

The most frequent use of the Corey-Chaykovsky reaction is the conversion of aldehydes and ketones to their corresponding terminal or substituted epoxides (oxiranes).[4] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 reaction where the alkoxide displaces dimethyl sulfoxide (DMSO) to form the three-membered epoxide ring.[2]

Caption: General mechanism for Corey-Chaykovsky epoxidation.

Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane from Cyclohexanone (B45756) [12]

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound iodide (1.10 g, 5.0 mmol) to anhydrous dimethyl sulfoxide (DMSO, 10 mL). Stir the suspension.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.20 g, 5.0 mmol) portion-wise over 10 minutes. The mixture will become cloudy and hydrogen gas will evolve. Stir for an additional 20-30 minutes at room temperature until gas evolution ceases and a clear to slightly hazy solution of the ylide is formed.

-

Reaction: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (0.39 g, 4.0 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) dropwise over 5 minutes.

-

Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a separatory funnel containing cold water (30 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired epoxide. A similar procedure for an allyl cyclohexanone yielded the epoxide in 88% yield.[12]

Table 1: Representative Epoxidation Reactions

| Substrate | Base / Solvent | Time (h) | Product | Yield (%) | Reference |

| Benzophenone | KOH / t-BuOH | - | 2,2-Diphenyloxirane | 97 | [7][13] |

| 4-Allylcyclohexanone | KOtBu / DMSO | 2 | 4-Allyl-1-oxaspiro[2.5]octane | 88 | [12] |

| Indole-3-carboxaldehyde | NaH / DMSO-THF | 6 | 2-(1H-indol-3-yl)oxirane | 92 | [6] |

| Cyclohexanone | NaH / DMSO | 1 | 1-Oxaspiro[2.5]octane | 85-90 | [5] |

| Benzaldehyde | NaH / DMSO | 0.5 | 2-Phenyloxirane | 90 | [9] |

When the Corey-Chaykovsky reagent reacts with α,β-unsaturated ketones (enones), it selectively performs a 1,4-conjugate addition, followed by ring closure, to yield cyclopropyl (B3062369) ketones.[14] This regioselectivity is a key feature of the more stable sulfoxonium ylides. In contrast, less stable sulfonium (B1226848) ylides (derived from trimethylsulfonium (B1222738) salts) typically favor 1,2-addition to the carbonyl, resulting in epoxidation.[9][15]

Caption: Mechanism for Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Cyclopropanation of Carvone [9]

-

Ylide Preparation: Prepare a solution of dimethylsulfoxonium methylide from this compound iodide (2.20 g, 10.0 mmol) and sodium hydride (0.40 g, 10.0 mmol of 60% dispersion) in 20 mL of anhydrous DMSO as described in the epoxidation protocol.

-

Reaction: To the stirred ylide solution at room temperature, add a solution of (R)-(-)-Carvone (1.50 g, 10.0 mmol) in 5 mL of anhydrous THF dropwise.

-

Monitoring and Workup: Stir the mixture at room temperature for 2 hours, then heat to 50 °C for an additional 1 hour to ensure completion.

-

Cool the reaction mixture, pour it into 50 mL of cold water, and extract with petroleum ether (3 x 30 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo. Purify the resulting oil by column chromatography to afford the cyclopropyl ketone product. The reaction is generally highly diastereoselective, favoring the trans product.[9]

Table 2: Representative Cyclopropanation Reactions

| Substrate | Base / Solvent | Temp (°C) | Product | Yield (%) | Reference |

| Chalcone | NaH / DMSO | RT | 1-Benzoyl-2-phenylcyclopropane | 91 | [5] |

| Cyclohex-2-enone | KOH / (bmim)PF₆ | RT | Bicyclo[4.1.0]heptan-2-one | 95 | [16] |

| Tricyclic Enone 59 | KOtBu / DMSO | RT | Tetracyclic Ketone 60 | 69 | [6] |

| Damascenolide Intermediate | KOtBu / DMSO | RT | Cyclopropanated Damascenolide | - (18% over 2 steps) | [6] |

In a similar fashion to carbonyls, the ylide can add to the C=N double bond of imines to generate three-membered nitrogen-containing rings called aziridines.[1][12] This transformation is a valuable method for synthesizing these important heterocyclic motifs, which are prevalent in bioactive molecules. The reaction often proceeds with good to excellent diastereoselectivity when chiral auxiliaries are used on the imine nitrogen.[17][18]

Experimental Protocol: Synthesis of a Chiral Aziridine [17][18]

-

Ylide Preparation: A solution of dimethylsulfonium methylide is prepared at -10 °C from trimethylsulfonium iodide (1.2 equiv) and n-butyllithium (1.1 equiv) in anhydrous THF. (Note: Sulfonium ylides are often used for aziridination, but sulfoxonium ylides are also applicable).

-

Reaction: A solution of the N-tert-butanesulfinyl imine (1.0 equiv) in THF is cooled to -78 °C. The freshly prepared ylide solution is added dropwise via cannula.

-

Monitoring and Workup: The reaction is stirred at -78 °C for 3-4 hours. It is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

The mixture is warmed to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the chiral aziridine.

Table 3: Representative Aziridination Reactions

| Substrate (N-tert-butylsulfinyl imine of...) | Ylide Source | Product | Yield (%) | d.e. (%) | Reference |

| Benzaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-phenylaziridine | 84 | 92 | [17] |

| 2-Naphthaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-(naphthalen-2-yl)aziridine | 80 | 95 | [17] |

| Cyclohexanecarboxaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-cyclohexylaziridine | 63 | 80 | [17] |

| Pivalaldehyde | Me₃SI / n-BuLi | (R)-2-tert-Butylsulfinyl-3-tert-butylaziridine | 78 | 77 | [17][18] |

Other Applications

Beyond the Corey-Chaykovsky reaction, this compound salts have found applications as general methylating agents, particularly for soft nucleophiles. For example, they can be used for the site-selective methylation of hydroxyl groups in carbohydrate chemistry under iron catalysis.[19]

Experimental Protocol: Selective Methylation of a Diol [19]

-

Setup: To a solution of the diol substrate (e.g., a protected pyranoside, 0.1 mmol) in dry DMF/ACN (1.0 mL), add K₂CO₃ (2.5 equiv) and an iron catalyst such as Fe(dipm)₃ (0.1 equiv).

-

Reaction: Add this compound iodide (2.0 equiv) to the mixture.

-

Stir the reaction vigorously at 80 °C for 12 hours.

-

Workup: After completion, concentrate the reaction mixture in vacuo and purify the crude residue by column chromatography on silica gel to provide the methylated products.

Conclusion

This compound salts are indispensable reagents in organic chemistry, primarily valued as robust precursors for dimethylsulfoxonium methylide. The subsequent Johnson-Corey-Chaykovsky reaction provides a reliable and versatile pathway for the synthesis of epoxides, cyclopropanes, and aziridines, often with high yields and excellent stereocontrol. The operational simplicity of generating the reactive ylide in situ from a stable, crystalline salt makes this methodology highly accessible and scalable, ensuring its continued and widespread application in academic research and the industrial development of pharmaceuticals and fine chemicals.

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound iodide synthesis - chemicalbook [chemicalbook.com]

- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 15. chem.pku.edu.cn [chem.pku.edu.cn]

- 16. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide on the Hygroscopic Nature of Trimethylsulfoxonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of trimethylsulfoxonium iodide, a widely used reagent in organic synthesis. Understanding its interaction with atmospheric moisture is critical for ensuring its stability, reactivity, and the reproducibility of experimental results. This document outlines the nature of its hygroscopicity, standard experimental protocols for its determination, and best practices for handling and storage.

Introduction to this compound Iodide

This compound iodide, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a sulfoxonium salt that serves as a key reagent in various chemical transformations.[1][2] It is most notably used as a precursor for generating dimethyloxosulfonium methylide, a methylene-transfer reagent essential for the synthesis of epoxides, cyclopropanes, and aziridines, particularly in the Johnson–Corey–Chaykovsky reaction.[1][3] At room temperature, it is a white to off-white or light yellow crystalline solid.[1][3]

Hygroscopic Nature